molecular formula C18H37NO3 B14183446 (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol CAS No. 921199-26-0

(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol

Cat. No.: B14183446
CAS No.: 921199-26-0
M. Wt: 315.5 g/mol
InChI Key: IDDXQZBQHFBYST-KZNAEPCWSA-N
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Description

(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is a compound belonging to the class of organic compounds known as piperidines. Piperidines are characterized by a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. This compound is notable for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and suitable piperidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Trideoxy-1,5-epimino-D-xylo-hexitol: Another related compound with similar structural features and biological activities.

Uniqueness

(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol is unique due to its dodecyl chain, which imparts distinct physicochemical properties and potential applications. The presence of the long alkyl chain may enhance its lipophilicity and membrane permeability, making it suitable for specific biological and industrial applications.

Properties

CAS No.

921199-26-0

Molecular Formula

C18H37NO3

Molecular Weight

315.5 g/mol

IUPAC Name

(2R,3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-13-19-14-12-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15H2,1H3/t16-,17-,18-/m1/s1

InChI Key

IDDXQZBQHFBYST-KZNAEPCWSA-N

Isomeric SMILES

CCCCCCCCCCCCN1CC[C@H]([C@@H]([C@H]1CO)O)O

Canonical SMILES

CCCCCCCCCCCCN1CCC(C(C1CO)O)O

Origin of Product

United States

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